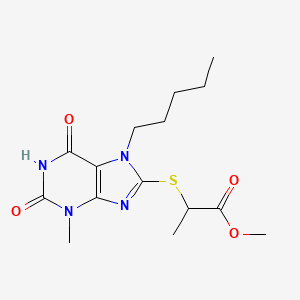
1,4,5-Trimethylimidazol-2-amine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4,5-Trimethylimidazol-2-amine;hydrochloride is a chemical compound with the CAS Number: 2305255-52-9 . It is a powder form substance .
Synthesis Analysis
Imidazoles, including 1,4,5-Trimethylimidazol-2-amine;hydrochloride, can be synthesized through various methods. One such method involves heating a mixture of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions .Chemical Reactions Analysis
Imidazoles, including 1,4,5-Trimethylimidazol-2-amine;hydrochloride, are key components to functional molecules that are used in a variety of everyday applications . They have been used in the synthesis of various compounds, showing a broad range of chemical and biological properties .Physical And Chemical Properties Analysis
1,4,5-Trimethylimidazol-2-amine;hydrochloride is a powder form substance . Amines, including imidazoles, are known to act as weak organic bases . They can accept a proton from water to form substituted ammonium ions and hydroxide ions .Aplicaciones Científicas De Investigación
Antibacterial Applications
Trimethyl-1H-imidazol-2-amine hydrochloride, due to its imidazole core, shows promising antibacterial properties. Imidazole derivatives are known to interfere with the synthesis of bacterial cell walls and proteins, making them effective against a range of bacterial infections .
Antifungal Efficacy
The compound’s structural similarity to clinically used antifungal agents suggests its potential in treating fungal infections. Imidazole-based compounds can disrupt fungal cell membrane integrity, leading to cell death .
Antitumor Activity
Imidazole derivatives have been explored for their antitumor activity. They can act as inhibitors of enzymes that are crucial for cancer cell proliferation and survival, making them valuable in cancer research .
Anti-inflammatory Properties
The imidazole ring is a component in many anti-inflammatory drugs. Trimethyl-1H-imidazol-2-amine hydrochloride may modulate inflammatory pathways, offering therapeutic potential for inflammatory diseases .
Antiviral Potential
Research has indicated that imidazole compounds can inhibit viral replication. This compound could be a candidate for the development of new antiviral drugs, especially for viruses that have developed resistance to current medications .
Chemotherapeutic Applications
Imidazole-containing compounds have high chemotherapeutic values. They are used in the synthesis of drugs that treat various diseases, including infectious diseases, highlighting their importance in drug development .
Direcciones Futuras
Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc . This suggests that 1,4,5-Trimethylimidazol-2-amine;hydrochloride and similar compounds could have potential applications in various fields in the future.
Mecanismo De Acción
Target of Action
Trimethyl-1H-imidazol-2-amine hydrochloride, also known as 1,4,5-Trimethylimidazol-2-amine hydrochloride, is a derivative of imidazole . Imidazole derivatives are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . .
Mode of Action
Imidazole derivatives are known to interact with various biological targets due to their versatile chemical structure
Biochemical Pathways
Imidazole derivatives are known to affect a wide range of biochemical pathways due to their broad spectrum of biological activities . The downstream effects of these interactions would depend on the specific targets and mode of action of trimethyl-1H-imidazol-2-amine hydrochloride.
Result of Action
Given the broad range of biological activities exhibited by imidazole derivatives , it is likely that the compound would have diverse molecular and cellular effects.
Propiedades
IUPAC Name |
1,4,5-trimethylimidazol-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3.ClH/c1-4-5(2)9(3)6(7)8-4;/h1-3H3,(H2,7,8);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGSYBMCNMGAIIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C(=N1)N)C)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

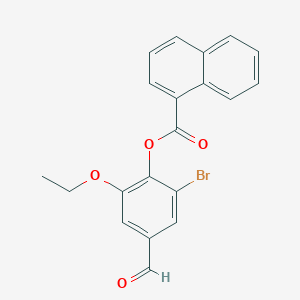
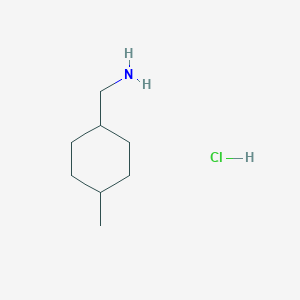
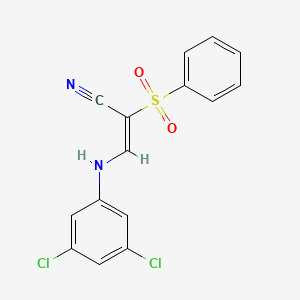
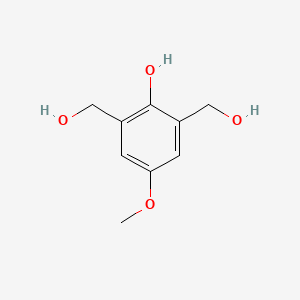
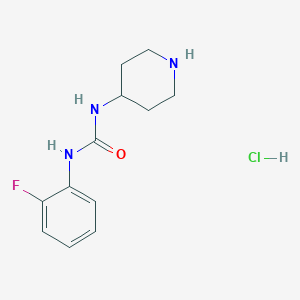
![2-(4-ethoxyphenyl)-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2908679.png)
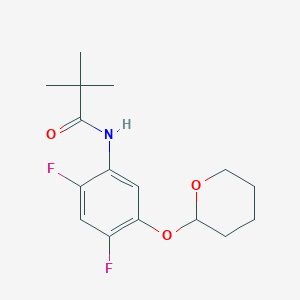
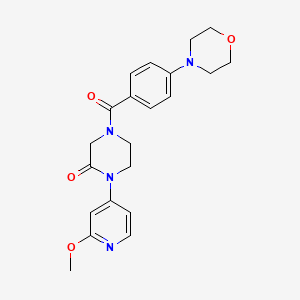
![3-[(4-chlorophenyl)sulfonyl]-N-(3-methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2908683.png)
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide](/img/structure/B2908685.png)
